molecular formula C19H24N4O3 B2542472 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide CAS No. 877631-81-7

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide

Cat. No.: B2542472
CAS No.: 877631-81-7
M. Wt: 356.426
InChI Key: GUQRLHKVLSXKHZ-UHFFFAOYSA-N
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Description

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide is a complex organic compound with a molecular formula of C24H27N5O3 and a molecular weight of 433.512 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate can undergo further reactions, such as Mannich reactions with substituted amines and formaldehyde in ethanol, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide has several applications in scientific research:

    Neurodegenerative Diseases: It has shown potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

    Receptor Antagonism: The compound has been studied for its α1 receptor antagonistic activity, which could have therapeutic applications.

    Analgesic Properties: Similar compounds have been characterized for their analgesic properties, suggesting potential pain-relief applications.

    Neuroinflammation Imaging: It has been used in PET imaging to identify neuroinflammation, contributing to the understanding of neuropsychiatric disorders.

    Antimicrobial Activity: Related compounds have demonstrated antimicrobial and antifungal activities.

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide involves its interaction with specific molecular targets and pathways:

    Adenosine Receptors: The compound acts as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases.

    α1 Receptors: It exhibits antagonistic activity at α1 receptors, influencing various physiological processes.

    Acetylcholinesterase Inhibition: Similar compounds have been studied for their acetylcholinesterase inhibitory activity, which is relevant in Alzheimer’s disease.

Comparison with Similar Compounds

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide can be compared with other similar compounds:

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Shares the furan ring and has similar biological activities.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Another compound with a furan ring and potential neuroprotective effects.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-20-18(24)19(25)21-14-16(17-8-5-13-26-17)23-11-9-22(10-12-23)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRLHKVLSXKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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